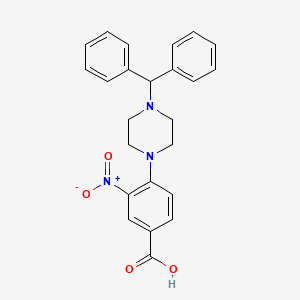

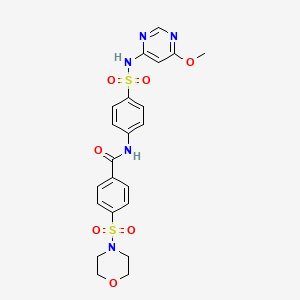

4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid, or 4-BH-PNCA, is a synthetic organic compound with a wide range of applications in scientific research. It is a nitrated aromatic compound with a unique structure that can be used to study biological processes, as a reaction intermediate, and as a drug target.

Scientific Research Applications

Anti-Cancer Activity

Compounds with a benzhydrylpiperazine structure have shown promising potential as anticancer agents . For instance, 1-Benzhydryl-Piperazine-Based HDAC inhibitors have been discovered with anti-breast cancer activity . These inhibitors have been found to be potent, with nanomolar IC 50 values .

Antiproliferative Activity

A series of benzhydrylpiperazine derivatives have been synthesized and tested for their antiproliferative activity against eight human tumor cell lines . Among the tested compounds, some exhibited high potency, effectively inhibiting the proliferation of selected human cancer cell lines .

Antioxidant Activity

In addition to their anticancer and antiproliferative activities, benzhydrylpiperazine derivatives have also been evaluated for their antioxidant activity . This suggests that these compounds could potentially be used in the treatment of diseases caused by oxidative stress.

Histone Deacetylase (HDAC) Inhibition

Isoform-selective histone deacetylase (HDAC) inhibition is a strategy being explored to develop safer anti-cancer drugs . Benzhydrylpiperazine-based compounds have been found to be potent HDAC inhibitors .

Antimicrobial and Antifungal Properties

Benzhydrylpiperazine derivatives have been recognized for their antimicrobial and antifungal properties . This suggests potential applications in the treatment of various infectious diseases.

Calcium Channel Blocking Effects

These compounds have been found to exhibit calcium channel blocking effects . This could potentially be used in the treatment of conditions like hypertension and angina.

Dopaminergic Influences

Benzhydrylpiperazine derivatives have been found to have dopaminergic influences . This suggests potential applications in the treatment of conditions like Parkinson’s disease and schizophrenia.

Antiviral Capabilities

Some benzhydrylpiperazine derivatives have shown antiviral capabilities . This suggests potential applications in the treatment of viral infections.

properties

IUPAC Name |

4-(4-benzhydrylpiperazin-1-yl)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4/c28-24(29)20-11-12-21(22(17-20)27(30)31)25-13-15-26(16-14-25)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCODMLKVYFLEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2623900.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2623902.png)

![2,4-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2623907.png)

![3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2623908.png)

![Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate](/img/structure/B2623910.png)

![Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2623913.png)

![3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2623922.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2623923.png)